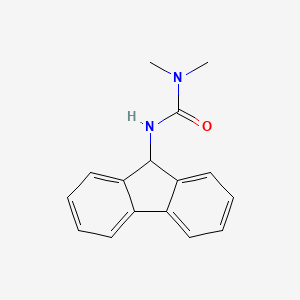

3-(9H-fluoren-9-yl)-1,1-dimethylurea

Description

3-(9H-Fluoren-9-yl)-1,1-dimethylurea is a urea derivative characterized by a fluorene moiety substituted at the N3 position of the urea backbone. Fluorene, a polycyclic aromatic hydrocarbon, confers unique optical and electronic properties to its derivatives due to its rigid, planar structure and extended π-conjugation . The dimethylurea group introduces hydrogen-bonding capabilities and structural rigidity, making this compound of interest in materials science and synthetic chemistry.

Properties

IUPAC Name |

3-(9H-fluoren-9-yl)-1,1-dimethylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N2O/c1-18(2)16(19)17-15-13-9-5-3-7-11(13)12-8-4-6-10-14(12)15/h3-10,15H,1-2H3,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYAUOGRXDRZGRE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)NC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37.8 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49647056 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-yl)-1,1-dimethylurea typically involves the reaction of 9H-fluorene with dimethylurea under specific conditions. One common method involves the use of a Friedel-Crafts alkylation reaction, where 9H-fluorene is reacted with dimethylurea in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) or ferric chloride (FeCl3). The reaction is usually carried out in an inert solvent like dichloromethane at a controlled temperature to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-yl)-1,1-dimethylurea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form fluorenone derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form using reducing agents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products Formed

Oxidation: Fluorenone derivatives.

Reduction: Saturated fluorenyl derivatives.

Substitution: Various substituted fluorenyl derivatives depending on the nucleophile used.

Scientific Research Applications

3-(9H-fluoren-9-yl)-1,1-dimethylurea has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.

Biology: Investigated for its potential as a fluorescent probe due to the inherent fluorescence of the fluorenyl group.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-yl)-1,1-dimethylurea involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. For example, it has been shown to interact with dihydrofolate reductase, inhibiting its activity and thereby exerting anticancer effects . The fluorenyl group can also intercalate with DNA, disrupting its function and leading to cell death.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The primary distinction between 3-(9H-fluoren-9-yl)-1,1-dimethylurea and its analogs lies in the substituent on the urea nitrogen. Below is a comparative analysis with structurally related compounds:

Physicochemical Properties

- Polarity : Fluorenyl-substituted ureas exhibit lower polarity than chlorophenyl analogs (e.g., diuron) due to the bulky, hydrophobic fluorene group. This reduces aqueous solubility but enhances compatibility with organic solvents .

- Optical Properties : Fluorenyl derivatives demonstrate strong fluorescence and high quantum yields, unlike herbicidal phenyl-ureas, which lack significant optical activity .

- Stability : The electron-rich fluorene moiety may increase susceptibility to oxidative degradation compared to halogenated phenyl derivatives .

Biological Activity

3-(9H-fluoren-9-yl)-1,1-dimethylurea is a compound that has garnered attention in scientific research due to its potential biological activities and applications. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a fluorenyl group attached to a dimethylurea moiety. This unique structure contributes to its chemical reactivity and biological properties. The fluorenyl group is known for its fluorescence, which has implications for its use as a fluorescent probe in biological applications.

Research indicates that this compound acts as an allosteric activator of Cyclophilin A (CypA), a protein involved in various physiological processes such as immune response and cell signaling. CypA's overexpression is linked to several diseases, including cancer and viral infections. The compound enhances the peptidyl-prolyl isomerase (PPIase) activity of CypA, suggesting a potential role in therapeutic strategies targeting these conditions .

Antimicrobial Properties

Studies have explored the antimicrobial efficacy of compounds related to this compound. For instance, derivatives of fluorenone have shown significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These findings highlight the potential for developing new antimicrobial agents based on the fluorenyl structure .

Anticancer Activity

The compound's structural analogs have been investigated for their anticancer properties. Some studies suggest that modifications to the fluorenyl group can enhance antiproliferative effects against specific cancer cell lines. For example, derivatives have been identified as inhibitors of type I topoisomerase, a target in cancer therapy .

Case Studies

Several case studies illustrate the biological activity of this compound and its derivatives:

- Cyclophilin A Activation : Research demonstrated that certain derivatives could significantly increase CypA's activity, suggesting their potential as therapeutic agents in diseases where CypA is implicated .

- Antimicrobial Testing : In vitro assays showed that modified fluorenone derivatives exhibited antimicrobial activity comparable to standard antibiotics at specific concentrations . This suggests that this compound could serve as a scaffold for developing new antimicrobial drugs.

- Anticancer Studies : A series of fluorenone derivatives were synthesized and tested for their ability to inhibit cancer cell growth. Results indicated that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | Notes |

|---|---|---|

| This compound | CypA activator; antimicrobial | Potential therapeutic applications |

| Fluorenone derivatives | Antimicrobial; anticancer | Varied activity based on substituents |

| Other urea derivatives | Protein kinase inhibition | Potential use in cancer treatment |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.